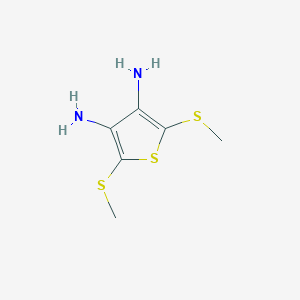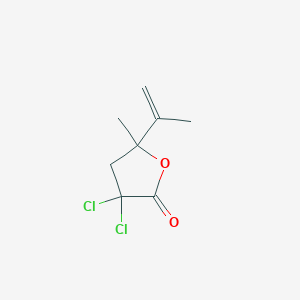
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is a heterocyclic compound featuring a thiophene ring substituted with two methylsulfanyl groups at positions 2 and 5, and two amino groups at positions 3 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method includes the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product . The reaction conditions often involve the use of polar solvents such as ethanol or chloroform, and catalysts like potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atoms .
Aplicaciones Científicas De Investigación
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(dimethylsilyl)thiophene: Similar in structure but with dimethylsilyl groups instead of methylsulfanyl groups.
3,4-Dibromo-2,5-bis(methylthio)thiophene: Contains bromine atoms at positions 3 and 4 instead of amino groups.
Uniqueness
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is unique due to the presence of both methylsulfanyl and amino groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
90070-00-1 |
|---|---|
Fórmula molecular |
C6H10N2S3 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
2,5-bis(methylsulfanyl)thiophene-3,4-diamine |
InChI |
InChI=1S/C6H10N2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h7-8H2,1-2H3 |
Clave InChI |
BDNGZQMHFGNCQV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(S1)SC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)



![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
